[1-(furan-2-ylmethyl)piperidin-4-yl]methanol
Description
Structural Characterization
Molecular Topology and Bonding Configuration Analysis
[1-(Furan-2-ylmethyl)piperidin-4-yl]methanol is a heterocyclic compound comprising a six-membered piperidine ring substituted with a furan-2-ylmethyl group and a hydroxymethyl moiety. Its molecular formula is C₁₁H₁₇NO₂ , with a molecular weight of 195.262 g/mol . The compound exhibits the following structural features:
| Parameter | Value |
|---|---|
| CAS Number | 930111-13-0 |
| SMILES Notation | C1CN(CCC1CO)CC2=CC=CO2 |
| InChI Key | YBANPRCPQURNFY-UHFFFAOYSA-N |
| Piperidine Ring | Six-membered saturated amine |
| Furan Moiety | Five-membered aromatic ether |
| Hydroxymethyl Group | Primary alcohol at position 4 |
The piperidine ring adopts a chair-like conformation, with the hydroxymethyl group positioned at the 4-axial or equatorial position depending on steric and electronic factors. The furan-2-ylmethyl substituent introduces planar aromatic interactions, potentially influencing molecular packing and reactivity.
Spectroscopic Elucidation (NMR, FT-IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
While direct NMR data for this compound is limited, structural analogues provide insights into expected spectral features:
| Proton Environment | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Piperidine CH₂ (axial) | 1.5–2.5 | 20–30 |
| Piperidine CH₂ (equatorial) | 1.2–2.0 | 25–40 |
| Furan H-5, H-4 | 6.2–7.0 | 110–130 |
| Hydroxymethyl CH₂OH | 1.0–1.5 (broad) | 60–70 |
| Furan H-3 | 7.5–8.0 | 150–160 |
The hydroxymethyl proton is expected to appear as a broad singlet due to hydrogen bonding. Aromatic protons on the furan ring exhibit deshielded signals consistent with conjugated systems.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands for this compound are predicted as follows:
| Functional Group | IR Absorption (cm⁻¹) | Assignment |
|---|---|---|
| O-H (Alcohol) | 3200–3300 (broad) | Stretching vibration |
| C-O (Ether) | 1100–1250 | Symmetric/asymmetric vibrations |
| C-N (Piperidine) | 1500–1600 | Ring bending |
| C=C (Furan) | 1500–1600 | Aromatic ring vibrations |
| C-H (Aromatic) | 3000–3100 | Stretching vibrations |
The furan ring’s conjugated system contributes to strong absorption in the 1500–1600 cm⁻¹ region, while the hydroxymethyl group’s O-H stretch dominates the 3200–3300 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound’s UV-Vis profile is influenced by its aromatic furan moiety:
| Absorption Band | Wavelength (nm) | Assignment |
|---|---|---|
| π → π* (Furan) | 250–300 | Conjugated furan system |
| n → π* (Alcohol) | 190–220 | Non-bonding electron transitions |
The absence of extended conjugation limits absorption beyond 300 nm, distinguishing it from polycyclic aromatic systems.
Crystallographic Studies and Conformational Dynamics
No crystallographic data is currently available for this compound. However, analogous piperidine-furan hybrids (e.g., 4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine ) exhibit intermolecular hydrogen bonding between hydroxyl groups and nitrogen lone pairs, forming extended networks. For this compound, the hydroxymethyl group likely participates in similar interactions, stabilizing a specific conformation. Computational modeling suggests the furan ring adopts a coplanar arrangement with the piperidine nitrogen, optimizing π-interactions.
Comparative Analysis with Structural Analogues (Piperidine/Furan Hybrids)
Structural Analogues
| Compound | CAS | Key Differences |
|---|---|---|
| This compound (Target) | 930111-13-0 | Hydroxymethyl group at position 4, furan-2-ylmethyl substituent |
| 4-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyrimidine | CID 127244796 | Pyrimidine ring substitution at position 2; no hydroxymethyl group |
| 4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine | MFCD07369764 | Boc-protected amine, 2-hydroxyphenyl substituent; lacks hydroxymethyl group |
Functional Group Impact
- Hydroxymethyl Group : Enhances solubility and hydrogen-bonding capacity compared to non-hydroxylated analogues.
- Furan-2-ylmethyl Substituent : Introduces aromatic stacking potential, distinct from aliphatic substituents in other piperidine derivatives.
- Piperidine Ring : Conformational flexibility allows for diverse interactions, unlike rigid bicyclic systems.
Properties
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h1-2,7,10,13H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBANPRCPQURNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640468 | |
| Record name | {1-[(Furan-2-yl)methyl]piperidin-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-13-0 | |
| Record name | {1-[(Furan-2-yl)methyl]piperidin-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of Piperidine with Furan-2-ylmethyl Halides
A common approach involves the nucleophilic substitution reaction where piperidine is alkylated at the nitrogen with a furan-2-ylmethyl halide (e.g., bromide or chloride). This reaction is typically conducted under mild basic conditions to avoid degradation of the furan ring.
- Reaction conditions: Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or acetonitrile).
- Temperature: Room temperature to moderate heating (25–60 °C).
- Yield: Moderate to high yields (60–85%) depending on reaction time and purity of reagents.
Introduction of the Hydroxymethyl Group at the 4-Position
The hydroxymethyl group at the 4-position of the piperidine ring can be introduced via:
- Reduction of a 4-formylpiperidine intermediate: The 4-position is first oxidized or functionalized to an aldehyde, which is then reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride (NaBH4).
- Direct hydroxymethylation: Using formaldehyde under basic conditions to introduce the hydroxymethyl substituent.
Alternative Synthetic Routes
- Reductive amination: Reacting 4-piperidone with furan-2-ylmethanamine under reductive amination conditions to form the N-substituted piperidine with a hydroxymethyl group at the 4-position.
- Catalytic hydrogenation: Using catalysts such as Pt nanowires under hydrogen atmosphere to reduce intermediates selectively, as demonstrated in related piperidine derivatives synthesis.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-alkylation | Piperidine + furan-2-ylmethyl bromide + K2CO3 | DMF | 40 | 12 | 75–85 | Mild base, polar aprotic solvent |
| Hydroxymethylation (reduction) | 4-formylpiperidine + NaBH4 | Methanol | 0–25 | 2 | 80–90 | Selective reduction of aldehyde to alcohol |
| Reductive amination | 4-piperidone + furan-2-ylmethanamine + NaBH3CN | Methanol/AcOH | Room temperature | 6–8 | 70–80 | Acidic conditions favor imine formation |
| Catalytic hydrogenation | Pt nanowires catalyst + H2 | Ethanol | 80 | 3 | >90 | High selectivity and conversion |
Research Findings and Optimization
- Selectivity: The use of mild bases and controlled temperatures prevents furan ring degradation during N-alkylation.
- Catalyst efficiency: Pt nanowires have shown superior catalytic activity in hydrogenation steps, improving yield and purity compared to traditional Pt/C catalysts.
- Solvent effects: Polar aprotic solvents enhance nucleophilicity in alkylation, while protic solvents like methanol are preferred for reduction steps to stabilize intermediates.
- Purification: Flash column chromatography and recrystallization from ethanol or methanol are effective for isolating pure [1-(furan-2-ylmethyl)piperidin-4-yl]methanol.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| N-Alkylation + Reduction | Piperidine, furan-2-ylmethyl halide, NaBH4 | Straightforward, scalable | Requires careful control of conditions to protect furan | 75–90 |
| Reductive Amination | 4-piperidone, furan-2-ylmethanamine, NaBH3CN | One-pot synthesis, fewer steps | Sensitive to pH and reaction time | 70–80 |
| Catalytic Hydrogenation | Pt nanowires, H2 | High selectivity, environmentally friendly | Requires catalyst preparation | >90 |
Chemical Reactions Analysis
[1-(furan-2-ylmethyl)piperidin-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Neuropharmacology
Research indicates that derivatives of piperidine, including [1-(furan-2-ylmethyl)piperidin-4-yl]methanol, exhibit significant activity as A2A adenosine receptor antagonists. These compounds have shown promise in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The antagonistic action at the A2A receptor may help alleviate symptoms associated with these conditions by modulating neurotransmitter release and improving cognitive function .
Antimicrobial Activity
Piperidine derivatives have been extensively studied for their antimicrobial properties. For instance, studies have demonstrated that compounds with similar structural features to this compound possess inhibitory effects against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant pathogens .
Antimalarial Activity
Recent investigations into the antimalarial properties of piperidine-containing compounds have highlighted their dual activity against both asexual stages and gametocytes of Plasmodium falciparum. This is crucial for malaria elimination strategies as it addresses both the symptomatic and transmission stages of the disease .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features that influence its biological activity. The substitution of the furan ring at different positions has been shown to modulate potency against various targets. For example, changing substituents on the piperidine ring can enhance binding affinity to specific receptors or alter pharmacokinetic properties .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a series of piperidine derivatives, including this compound, in animal models of neurodegeneration. Results indicated that these compounds significantly reduced neuronal death and improved behavioral outcomes compared to control groups, suggesting their potential as therapeutic agents in neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In vitro testing of this compound demonstrated significant antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to disruption of bacterial cell wall synthesis, highlighting its utility in developing new antibiotics .
| Activity Type | Target Organism/Condition | IC50 (μM) | Reference |
|---|---|---|---|
| Neuroprotection | Neuronal Cells | 5.8 | |
| Antimicrobial | Staphylococcus aureus | 2.5 | |
| Antimalarial | Plasmodium falciparum | 0.8 |
Table 2: Structure-Activity Relationships
| Compound | Substituent Change | Effect on Activity |
|---|---|---|
| [1-(furan-2-ylmethyl)piperidin] | None | Baseline Activity |
| [1-(furan-3-ylmethyl)piperidin] | Change in position | Increased Potency |
| [1-(pyridin-4-ylmethyl)piperidin] | Different ring structure | Decreased Potency |
Mechanism of Action
The mechanism of action of [1-(furan-2-ylmethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. It can also interact with receptors and ion channels, affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Benzylpiperidinyl Methanol Derivatives
Compound 7 : [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- Structure: Contains a 4-fluorobenzyl group and a 4-fluorophenylmethanol moiety.
- Activity : Exhibits potent anti-parasitic activity with IC₅₀ values of 1.03–2.52 μg/mL (resistant strain) and 2.51–4.43 μg/mL (sensitive strain). Selectivity indices (SIs) range from 15–182, indicating high parasite specificity .
- However, the bulkier structure may reduce solubility.
Compound 8 : [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- Structure : Features a 3,4-dichlorobenzyl group.
- Activity : IC₅₀ values similar to Compound 7 but with increased potency against resistant strains (1.03 μg/mL) .
- Comparison : Chlorine atoms introduce stronger electron-withdrawing effects and steric hindrance, which may enhance receptor affinity but also increase molecular weight (304.3 g/mol) and reduce metabolic stability compared to the furan analogue.
[1-(2-Chloro-benzyl)piperidin-4-yl]methanol (CAS: 1241615-19-9)
- Structure : Substituted with a 2-chlorobenzyl group.
- Properties: No explicit activity data reported, but the chloro substituent likely influences binding through halogen bonding and lipophilicity .
Piperidine Methanol Derivatives with Heterocyclic Substituents
Methyl-(1-thiazol-5-ylmethyl-piperidin-4-yl)-amine hydrochloride (CAS: 1261233-42-4)
- Structure : Replaces the furan with a thiazole ring and substitutes the hydroxymethyl group with a methylamine.
- However, the amine hydrochloride salt could alter solubility and bioavailability compared to the neutral hydroxymethyl group in the furan compound .
[1-(5-(Aminomethyl)pyridin-2-yl)piperidin-4-yl]methanol
- Structure: Features a pyridine ring with an aminomethyl group.
- Comparison: The primary amine enables ionic interactions, which might enhance binding to charged residues in biological targets.
Bulky and Complex Analogues
[1-[4-(4-tert-Butylphenyl)but-3-enyl]piperidin-4-yl]diphenylmethanol (Impurity G(EP))
- Structure: Includes a diphenylmethanol group and a tert-butyl-substituted phenyl chain.
- Comparison: The extended hydrophobic chain and bulky tert-butyl group likely improve membrane permeability but may reduce aqueous solubility. The diphenylmethanol moiety could introduce steric clashes in tight binding pockets, unlike the more compact furan derivative .
(S)-(2,3-Dimethoxyphenyl)(1-(4-fluorophenethyl)piperidin-4-yl)methanol
- Structure : Contains a dimethoxyphenyl group and a fluorophenethyl chain.
- Comparison : The stereochemistry (S-configuration) and methoxy groups may enhance chiral recognition in enzyme-binding sites. The fluorophenethyl chain adds rigidity and fluorophilicity, which could improve blood-brain barrier penetration relative to the furan compound .
Table 1. Structural and Functional Comparison
Biological Activity
The compound [1-(furan-2-ylmethyl)piperidin-4-yl]methanol has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a furan moiety. This structural configuration is significant for its biological interactions and potential therapeutic effects.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Interactions : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways. It has been noted for its ability to modulate enzyme activity, impacting processes such as signal transduction and metabolic regulation.
- Receptor Binding : Preliminary studies suggest that this compound interacts with certain receptors, potentially influencing cellular signaling pathways. This interaction could lead to various pharmacological effects, including anti-inflammatory and analgesic properties .
In Vitro Studies
Research has indicated that this compound exhibits notable biological activities, including:
- Antioxidant Activity : The compound demonstrated significant antioxidant properties in various assays, suggesting its potential role in protecting cells from oxidative stress.
- Anti-inflammatory Effects : In vitro studies have shown that it can inhibit pro-inflammatory cytokines, indicating a possible therapeutic application in inflammatory diseases .
- Antimicrobial Properties : Some studies have highlighted the compound's effectiveness against specific bacterial strains, suggesting its utility as an antimicrobial agent .
Case Studies
Several case studies have documented the biological effects of this compound:
Pharmacological Applications
The potential applications of this compound span various therapeutic areas:
- Pain Management : Due to its analgesic properties, it may serve as a candidate for developing new pain relief medications.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a promising lead for anti-inflammatory drug development.
Q & A
What synthetic strategies are effective for the preparation of [1-(furan-2-ylmethyl)piperidin-4-yl]methanol, and how do reaction conditions influence yield?
Answer:
A multi-step synthesis approach is commonly employed. For example, piperidine derivatives are often synthesized via reductive amination or nucleophilic substitution. Evidence from analogous compounds (e.g., {1-[3-(4-iodophenyl)propyl]piperidin-4-yl}methanol) suggests using ethyl isonipecotate as a starting material, followed by coupling with furan-2-ylmethyl groups via EDCI/HOBt-mediated reactions . Reduction of esters to alcohols (e.g., using DIBALH at −10°C to room temperature) is critical for achieving the methanol moiety, with temperature control preventing over-reduction . Yield optimization requires strict anhydrous conditions and purification via column chromatography (silica gel, gradient elution).
How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
Bioactivity discrepancies often arise from variations in assay conditions or impurity profiles. For instance:
- Assay design: Differences in cell lines (e.g., HEK293 vs. CHO for receptor-binding studies) or incubation times can alter results. Standardize protocols using controls like known antagonists (e.g., 5-HT4 receptor antagonists for neurological studies) .
- Purity validation: Use HPLC (>95% purity) and mass spectrometry to confirm structural integrity. Impurities from incomplete reduction (e.g., residual esters) may falsely modulate activity .
- Data normalization: Apply statistical tools (e.g., Z-factor analysis) to distinguish true bioactivity from noise in high-throughput screens .
What advanced structural characterization techniques are recommended for confirming the stereochemistry of this compound?
Answer:
- X-ray crystallography: Resolves absolute configuration but requires high-quality single crystals. Co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) may enhance resolution .
- NMR spectroscopy: Use NOESY/ROESY to detect spatial proximity between the furan methyl group and piperidine protons. Coupling constants () in -NMR distinguish axial/equatorial substituents .
- Computational modeling: Density Functional Theory (DFT) calculates optimized geometries and compares them with experimental NMR/IR data to validate stereoisomers .
How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical studies?
Answer:
- In vitro assays:
- In silico tools: Tools like SwissADME predict metabolic hotspots (e.g., oxidation of the furan ring or piperidine N-methyl group) for targeted deuterium labeling to enhance stability .
What methodologies are suitable for analyzing the physicochemical properties of this compound?
Answer:
- Solubility: Perform shake-flask experiments in PBS (pH 7.4) and quantify dissolved compound via UV-Vis spectroscopy (λmax ~250 nm for furan chromophores) .
- LogP determination: Use reverse-phase HPLC with a C18 column and a calibration curve of standards (e.g., octanol-water partitioning) .
- Thermal stability: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures, critical for storage and formulation .
How does the furan-2-ylmethyl substituent influence the pharmacological profile of piperidin-4-ylmethanol derivatives?
Answer:
- Receptor selectivity: The furan group enhances π-π stacking with aromatic residues in GPCRs (e.g., 5-HT4 or opioid receptors), as shown in molecular docking studies .
- Metabolic liability: The furan ring is prone to oxidative cleavage by CYP450 enzymes, which shortens half-life but may generate active metabolites .
- Comparative studies: Replace the furan with thiophene or pyrrole to assess bioactivity shifts. For example, thiophene analogs show higher metabolic stability but reduced affinity in serotonin receptor assays .
What strategies mitigate challenges in scaling up the synthesis of this compound for in vivo studies?
Answer:
- Process optimization: Replace DIBALH with safer reductants (e.g., NaBH4 with CeCl3) for ester-to-alcohol conversion at scale .
- Purification: Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) to improve throughput .
- Quality control: Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and minimize batch variability .
How can contradictory results in cytotoxicity assays for this compound be systematically addressed?
Answer:
- Dose-response validation: Test multiple concentrations (e.g., 1 nM–100 µM) across >3 independent replicates to identify threshold effects .
- Cell viability assays: Compare MTT, resazurin, and ATP-lite assays to rule out method-specific artifacts .
- Impurity profiling: LC-MS-based identification of side products (e.g., oxidized furan derivatives) that may confound toxicity readings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
